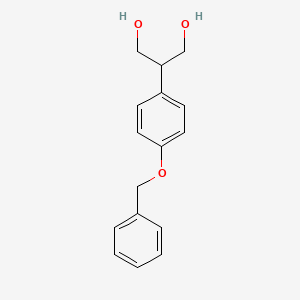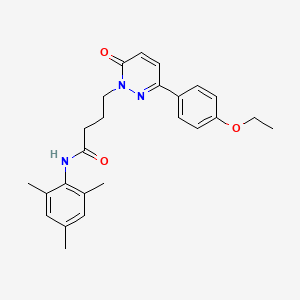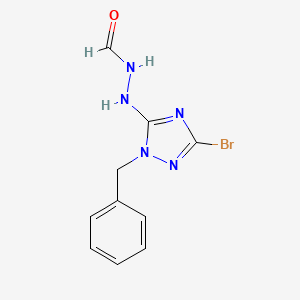
2-(4-(Benzyloxy)phenyl)propane-1,3-diol
Vue d'ensemble
Description
“2-(4-(Benzyloxy)phenyl)propane-1,3-diol” is a chemical compound with the CAS Number: 155062-29-6 . It has a molecular weight of 258.32 and its IUPAC name is 2-(4-(benzyloxy)phenyl)propane-1,3-diol . It is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Molecular Structure Analysis
The InChI code for “2-(4-(Benzyloxy)phenyl)propane-1,3-diol” is 1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-(Benzyloxy)phenyl)propane-1,3-diol” are not available, similar compounds like (±)-3-Benzyloxy-1,2-propanediol undergo enantioseparation by ligand exchange micellar electrokinetic chromatography using borate anion as a central ion .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.32 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Anticancer Activity
- In Silico Design and Synthesis : Researchers have explored the anticancer potential of this compound. For instance, compound 6f was found to inhibit EGFR kinase at a concentration of 2.05 µM. Among all synthesized compounds, 6f exhibited potent antiproliferative effects against the A549 cancer cell line, with an IC50 value of 5.6 µM. Additionally, it induced apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .
Lipid Synthesis and Immobilization
- Functional Lipids : 2-(4-(Benzyloxy)phenyl)propane-1,3-diol has been utilized in the synthesis and immobilization of specific lipids. For example, it played a role in the creation of 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC) .
SHP1 Activity Inhibition
- Theoretical Study : Efficient methods for tracing and inhibiting SHP1 activity in complex biological systems are crucial for disease diagnosis and treatment. Researchers have explored the potential of this compound in this context .
Imidazole Derivatives
- Synthesis and Crystal Structure : The title compound, 2-(4-(Benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole, was synthesized and characterized. Its crystal structure has been studied, contributing to our understanding of imidazole derivatives .
Propriétés
IUPAC Name |
2-(4-phenylmethoxyphenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)phenyl)propane-1,3-diol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)


![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)